1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine
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Overview
Description
1-(Bicyclo[221]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine is a complex organic compound that features a bicyclic structure, a piperazine ring, and a benzyl group with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and an appropriate dienophile.
Piperazine Ring Formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
Benzylation: The benzyl group with a methylsulfanyl substituent can be introduced through nucleophilic substitution reactions involving benzyl halides and thiols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bicyclic structure can be reduced under catalytic hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bicyclic structures.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-2-yl)-4-benzylpiperazine: Lacks the methylsulfanyl group.
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(hydroxymethyl)benzyl]piperazine: Contains a hydroxymethyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may confer unique chemical properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H28N2S |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2S/c1-22-18-6-3-15(4-7-18)14-20-8-10-21(11-9-20)19-13-16-2-5-17(19)12-16/h3-4,6-7,16-17,19H,2,5,8-14H2,1H3 |
InChI Key |
LUWOIMACUYDCNE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
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